molecular formula C17H18N2O2 B3052815 D-Lysergic acid methyl ester CAS No. 4579-64-0

D-Lysergic acid methyl ester

Cat. No.: B3052815
CAS No.: 4579-64-0
M. Wt: 282.34 g/mol
InChI Key: RNHDWLRHUJZABX-UHFFFAOYSA-N
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Description

D-Lysergic acid methyl ester: is an analogue of lysergic acid and a member of the tryptamine family. It is a relatively uncommon compound that acts on the 5-HT receptors in the brain, similar to other tryptamines . The compound is known for its structural similarity to lysergic acid diethylamide (LSD) and other ergot alkaloids.

Mechanism of Action

Target of Action

Methyl lysergate is an analogue of lysergic acid and belongs to the tryptamine family . It primarily acts on the 5-HT receptors in the brain, similar to most tryptamines . These receptors play a crucial role in various biological and neurological processes, including mood, anxiety, sleep, and cognition.

Mode of Action

The compound interacts with its targets, the 5-HT receptors, by acting as an agonist . This means it binds to these receptors and activates them, leading to a series of biochemical reactions that result in its psychoactive effects.

Biochemical Pathways

Methyl lysergate, like other ergot alkaloids, is biosynthetically derived from L-tryptophan . It’s part of the largest group of fungal nitrogen metabolites found in nature . The compound affects the serotonin system, impacting various downstream effects related to mood, perception, and cognition.

Pharmacokinetics

LSD, for instance, exhibits dose-proportional pharmacokinetics and first-order elimination kinetics . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Lysergic acid methyl ester typically involves the esterification of lysergic acid. One common method is the reaction of lysergic acid with methanol in the presence of an acid catalyst. This process can be carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound often involves the use of lysergic acid derived from ergot alkaloids. The process includes the extraction of lysergic acid from ergot fungi, followed by its esterification with methanol .

Chemical Reactions Analysis

Types of Reactions: D-Lysergic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: D-Lysergic acid methyl ester is unique due to its specific ester functional group, which differentiates it from other lysergic acid derivatives. This structural difference can influence its pharmacokinetics and pharmacodynamics, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

methyl 7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-19-9-11(17(20)21-2)6-13-12-4-3-5-14-16(12)10(8-18-14)7-15(13)19/h3-6,8,11,15,18H,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNHDWLRHUJZABX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4579-64-0
Record name Methyl lysergate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157966
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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